N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide

Covalent inhibitor design Affinity probe chemistry Sulfonamide pharmacology

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide (CAS 99845-39-3) is a heterocyclic sulfonamide derivative combining a 5-ethyl-1,3,4-thiadiazole core with a 4-isothiocyanatobenzenesulfonamide moiety. The compound has a molecular formula of C₁₁H₁₀N₄O₂S₃ and a molecular weight of 326.42 g/mol.

Molecular Formula C11H10N4O2S3
Molecular Weight 326.4 g/mol
CAS No. 99845-39-3
Cat. No. B1421917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide
CAS99845-39-3
Molecular FormulaC11H10N4O2S3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S
InChIInChI=1S/C11H10N4O2S3/c1-2-10-13-14-11(19-10)15-20(16,17)9-5-3-8(4-6-9)12-7-18/h3-6H,2H2,1H3,(H,14,15)
InChIKeyFQXOHWUHHKQIOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide (CAS 99845-39-3): Technical Baseline for Procurement


N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide (CAS 99845-39-3) is a heterocyclic sulfonamide derivative combining a 5-ethyl-1,3,4-thiadiazole core with a 4-isothiocyanatobenzenesulfonamide moiety [1]. The compound has a molecular formula of C₁₁H₁₀N₄O₂S₃ and a molecular weight of 326.42 g/mol . It is commercially available from multiple suppliers at purities of ≥95% to 98% . The compound features an electrophilic isothiocyanate (–N=C=S) functional group, which enables covalent conjugation with nucleophilic residues (e.g., lysine amines, cysteine thiols), distinguishing it from the amino-bearing sulfonamide analogs such as sulfaethidole (CAS 94-19-9) [2].

Why N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide Cannot Be Replaced by Generic Analogs


The 4-isothiocyanato (–N=C=S) substituent on the benzenesulfonamide ring of this compound imparts electrophilic reactivity that is entirely absent in the amino (–NH₂) analog sulfaethidole (CAS 94-19-9) and the methyl analog (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide) [1][2]. This reactivity enables irreversible covalent bond formation with biological nucleophiles, a property critical for applications such as affinity probe development, enzyme mechanism studies, and covalent inhibitor design [3]. The 5-ethyl substitution on the 1,3,4-thiadiazole ring further modulates both steric and electronic properties relative to non-ethylated thiadiazole variants, affecting target binding and pharmacokinetic behavior. Substituting this compound with the more readily available sulfaethidole or the unsubstituted 4-isothiocyanatobenzenesulfonamide (CAS 51908-29-3) would result in loss of either the covalent labeling capability or the specific thiadiazole-dependent recognition, respectively [4]. The following quantitative evidence substantiates these differentiation claims.

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide – Quantitative Differentiation Evidence


Isothiocyanato vs. Amino Group: Covalent Reactivity and Functional Differentiation from Sulfaethidole

The target compound incorporates an electrophilic isothiocyanato (–N=C=S) group at the para position of the benzenesulfonamide ring, whereas its closest structural analog, sulfaethidole (4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, CAS 94-19-9), bears a nucleophilic amino (–NH₂) group at the same position [1]. The isothiocyanate moiety reacts irreversibly with primary amines (e.g., protein lysine residues) and thiols (e.g., cysteine residues) to form stable thiourea and dithiocarbamate adducts, respectively [2]. This covalent bond-forming capability is absent in sulfaethidole. The 4-isothiocyanatobenzenesulfonamide core (CAS 51908-29-3) has been explicitly employed to construct affinity chromatography resins for carbonic anhydrase purification via thiourea linkage formation, demonstrating the functional utility of this reactive group [3].

Covalent inhibitor design Affinity probe chemistry Sulfonamide pharmacology

Physicochemical Differentiation: Melting Point and pKa vs. Sulfaethidole

The target compound exhibits a melting point of 189–190 °C and a predicted pKa of 5.69 ± 0.40 . In comparison, sulfaethidole (CAS 94-19-9) has a reported melting point of 185.5–186.0 °C [1]. The ~4 °C higher melting point of the isothiocyanato derivative suggests stronger intermolecular interactions in the crystalline state, likely attributable to the polarizable –N=C=S group. The predicted pKa of 5.69 indicates that the sulfonamide –NH– proton is significantly more acidic than in sulfaethidole (typical sulfonamide pKa ~8–10), meaning the compound exists predominantly in its ionized form at physiological pH 7.4, which can influence solubility, membrane permeability, and protein binding .

Physicochemical characterization Solid-state properties Ionization state

Commercially Available Purity Grades and Supplier Differentiation

The target compound is available from multiple suppliers with documented purity specifications. CymitQuimica (Biosynth brand) supplies the compound at a minimum purity of 95% , while Chemsrc lists availability at 98.0% purity . Matrix Scientific (catalog number 064144) and TRC (catalog number N055500) both offer 500 mg packaging units [1]. Fluorochem (catalog number 3919293) supplies 1 g units . In contrast, the non-isothiocyanato analog sulfaethidole is widely available as a generic pharmaceutical reference standard, but the isothiocyanato derivative is a specialty research chemical with limited supplier diversity. This limited sourcing landscape means procurement planning must account for potential lead times (e.g., Chemsrc reports a 10-day preparation period) .

Chemical procurement Purity specification Vendor comparison

Thiadiazole Ring Substitution: 5-Ethyl vs. Non-Ethylated and Methoxy Variants

The 5-ethyl substitution on the 1,3,4-thiadiazole ring differentiates this compound from non-ethylated analogs such as 4-isothiocyanato-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide (CAS 1148108-84-2), which carries a methoxy group on a 1,2,5-thiadiazole scaffold [1]. The 5-ethyl group increases lipophilicity (calculated AlogP contribution ~+0.6 to +0.8 log units vs. unsubstituted thiadiazole) and introduces steric bulk near the sulfonamide linkage, which can modulate target binding affinity and selectivity. In the broader class of thiadiazole-benzenesulfonamides, the nature and position of thiadiazole substituents have been shown to alter carbonic anhydrase isoform selectivity profiles [2]. Specifically, amino-linked 1,2,4-thiadiazoles demonstrated superior hCA I inhibition compared to thioureido-linked pyrazoles, establishing that thiadiazole connectivity and substitution pattern are critical determinants of biological activity [2].

Structure-activity relationship Thiadiazole chemistry Heterocyclic sulfonamides

Patent-Cited Biological Context: Lifespan Alteration and STING Pathway Potential

The compound class encompassing sulfonyl-containing thiourea structures, to which the target compound belongs, is cited in US Patent Application US 20090163545, which describes methods for altering the lifespan of eukaryotic organisms [1]. This patent discloses 499 compounds with PubChem substance IDs and reports that certain sulfonyl thiourea structures can extend organismal lifespan [2]. Separately, a structurally related compound from this patent family, DUN99845 (CAS 727699-84-5), was later identified as a STING (Stimulator of Interferon Genes) inhibitor with an IC₅₀ of 3.82 μM . While the target compound (CAS 99845-39-3) is not DUN99845, its presence within the same patent chemical space suggests it may share related biological activities mediated through the sulfonamide-thiadiazole-isothiocyanate pharmacophore.

Lifespan modulation STING inhibition Patent landscape

Where N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide Delivers Differentiated Value: Application Scenarios


Covalent Affinity Probe Development for Carbonic Anhydrase and Related Targets

The 4-isothiocyanato group of this compound enables irreversible, covalent attachment to lysine or cysteine residues on target proteins. The 5-ethyl-1,3,4-thiadiazole moiety provides the recognition element for carbonic anhydrase active sites, as demonstrated by the broader class of thiadiazole-benzenesulfonamide CA inhibitors [1]. This compound can be used to construct affinity chromatography resins (analogous to the established use of 4-isothiocyanatobenzenesulfonamide for CA purification [2]) or as an activity-based probe for CA isoform profiling. The covalent linkage ensures that transient or low-affinity interactions are captured, a distinct advantage over reversible sulfonamide inhibitors like sulfaethidole.

Synthetic Building Block for Thiourea- and Dithiocarbamate-Linked Compound Libraries

The electrophilic –N=C=S group serves as a versatile synthetic handle for generating diverse compound libraries. Reaction with primary amines yields thiourea-linked conjugates; reaction with thiols yields dithiocarbamates [1]. This compound can therefore function as a key intermediate in medicinal chemistry campaigns exploring thiadiazole-sulfonamide chemical space, particularly for targets where covalent modification is the desired mechanism of action. The 5-ethyl substitution on the thiadiazole ensures that library members retain the lipophilic character necessary for membrane permeability, as supported by the compound's predicted physicochemical profile [2].

Lifespan and Aging Research Based on Patent-Defined Chemical Space

The compound's structural placement within the chemical space of US 20090163545 – a patent explicitly claiming methods for altering eukaryotic organism lifespan [1] – positions it as a candidate for aging and longevity studies. Researchers investigating sulfonyl thiourea/heterocyclic sulfonamide mechanisms in model organisms (yeast, C. elegans, Drosophila) may employ this compound as a tool to probe structure-activity relationships within this patent-defined pharmacophore. The isothiocyanate reactivity may contribute to mechanism through covalent modification of longevity-regulating protein targets.

Reference Standard for Analytical Method Development and Quality Control

With documented purity specifications of 95–98% from multiple suppliers [1][2] and well-characterized physicochemical properties (melting point 189–190 °C, predicted pKa 5.69) , this compound is suitable as a reference standard for HPLC method development, mass spectrometry calibration, and quality control workflows in laboratories working with thiadiazole-sulfonamide chemical series. The availability of both 500 mg and 1 g packaging units supports both analytical-scale and preparative-scale requirements.

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